molecular formula C10H14ClN3O B1486425 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol CAS No. 936845-82-8

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Cat. No. B1486425
M. Wt: 227.69 g/mol
InChI Key: RHOOAXSEXGGPIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol involves the reaction of 4,6-dichloro-2-methylpyrimidine with piperidin-4-ol in the presence of NN-diisopropylethylamine . The reaction proceeds in 1,4-dioxane as the solvent and is stirred for 72 hours at room temperature. The solvent is then removed under vacuum .


Molecular Structure Analysis

The molecular formula of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is C10H14ClN3O , and its molecular weight is approximately 227.69 g/mol . The IUPAC name for this compound is 1-(6-chloro-2-pyridinyl)-4-piperidinol .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as a combustible solid and bears hazard statements related to oral toxicity, eye irritation, and skin irritation. Please refer to the MSDS for detailed safety information .

Scientific Research Applications

Structural and Electronic Properties

Research into the structural and electronic properties of anticonvulsant compounds related to "1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol" provides insights into their molecular architecture. For example, the crystal structures of certain anticonvulsant compounds, including variants of piperidin-4-ol with different heterocyclic substitutions, have been solved to understand their molecular interactions and electronic delocalization. These studies highlight the importance of the orientation and inclination of phenyl rings and the delocalization of piperidine nitrogen lone pairs towards the middle heterocycle. Such findings contribute to the fundamental understanding of the relationship between structure and activity in pharmaceuticals (Georges et al., 1989).

Synthesis Methodologies

Several studies focus on the synthesis of compounds structurally related to "1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol", exploring alternative routes and synthetic applications. For instance, an alternative route to synthesize N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide was investigated, showcasing the versatility of such compounds in pharmaceutical synthesis (Shahinshavali et al., 2021).

Pharmaceutical Development

Research on related compounds extends to their potential pharmaceutical applications. For example, studies on the conformational analysis, crystal structure, and potential for drug development of compounds with similar structural motifs provide valuable insights into their therapeutic potential. These investigations explore not only the structural basis of their activity but also their synthesis, stability, and interactions at the molecular level, contributing to the design and development of new therapeutic agents (Ribet et al., 2005).

properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-12-9(11)6-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOOAXSEXGGPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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